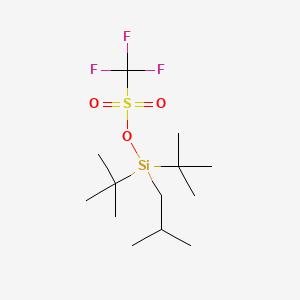

Di-tert-butylisobutylsilyl triflate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Di-tert-butylisobutylsilyl triflate is a chemical compound with the molecular formula C13H27F3O3SSi . It is a liquid at room temperature and is used in various synthetic processes due to its steric bulk and the robustness of its derivatives .

Molecular Structure Analysis

The molecular weight of Di-tert-butylisobutylsilyl triflate is 348.50 g/mol . The InChI code for this compound is1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 . Chemical Reactions Analysis

Di-tert-butylsilyl bis(trifluoromethanesulfonate), a related compound, is known to react easily with hydroxylic solvents . It is commonly used as a protecting group for diols in oligonucleotide synthesis .Physical And Chemical Properties Analysis

Di-tert-butylisobutylsilyl triflate is a liquid at room temperature . It has a molecular weight of 348.50 g/mol . The compound is sensitive towards moisture .Wissenschaftliche Forschungsanwendungen

Protection of Diols : Di-tert-butylsilyl ditriflate is used for the protection of diols. It reacts with different types of diols to provide dialkylsilylene derivatives, which can be deprotected under mild conditions for selective reactions of polyhydroxy compounds (Corey & Hopkins, 1982).

Boc-protected Amines Formation : In a one-pot Curtius rearrangement process, Di-tert-butyl dicarbonate and sodium azide react to form an acyl azide intermediate, which is then converted to tert-butyl carbamate in high yields at low temperatures. This method is compatible with various substrates, including malonate derivatives (Lebel & Leogane, 2005).

Dehydrogenation of Amine- and Phosphane-Borane Adducts : Trialkyl Group 14 triflates combined with amine and pyridine bases can dehydrogenate amine- and phosphane-borane adducts. This process involves initial hydride abstraction by the Lewis acid, followed by deprotonation by the Lewis base (Whittell et al., 2010).

Conversion of Thioglycosides to Glycosyl Triflates : A combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride can activate both armed and disarmed thioglycosides via glycosyl triflates at very low temperatures. The glycosyl triflates can then be converted to glycosides in good yield and selectivity (Crich & Smith, 2001).

Formation of Vinyl Triflates : 2,4-Di-tert-butyl-5,6-dialkylpyrimidines, easily prepared from dialkyl ketones and pivalonitrile in the presence of triflic anhydride, can be used as non-nucleophilic bases for the synthesis of vinyl triflates (Herrera-Fernández et al., 2007).

Synthesis of Diaryl Sulfides : Di-tert-butyl trisulfide and tetrasulfide show notable substrate specificity in reactions with substituted pentafluorobenzenes, leading to the synthesis of diaryl sulfides in the presence of RhH(PPh3)4, dppBz, and tributylsilane (Arisawa et al., 2012).

Deprotection of Acetals and Ketals : Bismuth triflate is highly efficient for the deprotection of acetals and ketals, especially acetals derived from ketones and conjugated aldehydes. This method is attractive for large-scale synthesis due to the highly catalytic nature of bismuth triflate and the use of a relatively nontoxic solvent system (Carrigan et al., 2002).

Catalytic Decarboxylative Etherification and Esterification : Ytterbium triflate is used as a catalyst for the reaction of alcohols with di-tert-butyl dicarbonate, leading to the formation of tert-butyl ethers. This process notably reduces reaction time, achieving up to 92% conversion of alcohols to tert-butyl ethers within an hour (Kaur et al., 2020).

Safety And Hazards

Zukünftige Richtungen

The di-tert-butylisobutylsilyl (BIBS) protecting group offers new possibilities for synthetic processes because of its steric bulk, robustness of its derivatives, and other special properties . It has been used in the synthesis of N-Methylated Cyclic Peptide and in the generation of secondary and tertiary silyl radicals from silylboranes .

Eigenschaften

IUPAC Name |

[ditert-butyl(2-methylpropyl)silyl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27F3O3SSi/c1-10(2)9-21(11(3,4)5,12(6,7)8)19-20(17,18)13(14,15)16/h10H,9H2,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVJKCJFUZIETI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C[Si](C(C)(C)C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27F3O3SSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butylisobutylsilyl triflate | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-3a,4,5,6,7,7a-hexahydrothieno[3,2-c]pyridine](/img/structure/B594128.png)